

A Comparative Analysis of Pinic Acid Formation: Diurnal vs. Nocturnal Pathways

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Compound of Interest

Compound Name: *Pinic acid*

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Pinic acid, a dicarboxylic acid derived from the atmospheric oxidation of monoterpenes, is a significant contributor to the formation of secondary organic aerosols (SOA). These aerosols impact air quality and climate by influencing cloud formation and radiative balance. The formation of **pinic acid** is not constant throughout a 24-hour cycle; distinct chemical pathways dominate during the day and night, driven by different primary oxidants. This guide provides a comparative study of these diurnal and nocturnal formation mechanisms, supported by experimental data and detailed protocols.

The primary atmospheric precursor to **pinic acid** is α -pinene, one of the most abundant biogenic volatile organic compounds (BVOCs) emitted by vegetation.[\[1\]](#) The transformation of α -pinene into **pinic acid** involves complex, multi-generational oxidation processes initiated by key atmospheric oxidants: the hydroxyl radical (OH) during the day, and the nitrate radical (NO_3) and ozone (O_3) at night.[\[1\]](#)[\[2\]](#)

Daytime vs. Nighttime Formation Mechanisms: A Comparative Overview

The fundamental difference between the day and night formation of **pinic acid** lies in the primary initiating oxidant. Daytime chemistry is dominated by photochemical reactions involving the hydroxyl radical (OH), which is formed in the presence of sunlight. In contrast, nighttime chemistry is governed by reactions with the nitrate radical (NO_3) and ozone (O_3), as the primary daytime oxidants are absent.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Some studies have observed that while photochemical production of **pinic acid** occurs during the day, concentrations can reach a maximum during the night.[1][4] This can be attributed to lower nocturnal temperatures, which favor the partitioning of semi-volatile compounds like **pinic acid** from the gas phase to the particle phase, and atmospheric boundary layer dynamics that can lead to the accumulation of these compounds.[4]

Quantitative Comparison of Formation Pathways

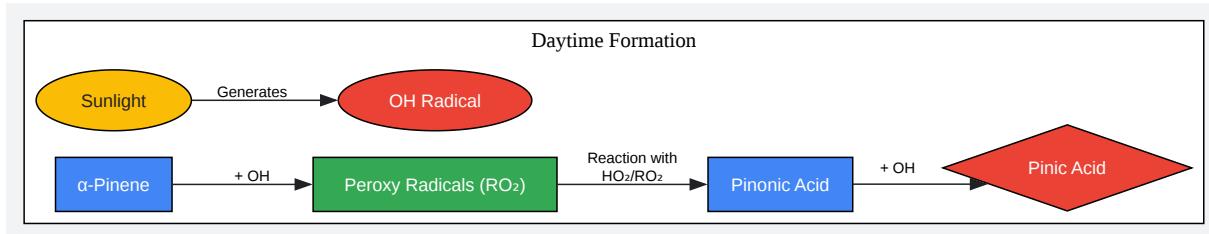
Feature	Daytime Formation	Nighttime Formation
Primary Oxidants	Hydroxyl Radical (OH)	Nitrate Radical (NO ₃), Ozone (O ₃)
Initiation Reaction	OH radical addition to α -pinene's double bond or H-abstraction.[1]	NO ₃ radical addition to α -pinene's double bond; Ozonolysis of α -pinene.[2][5]
Key Intermediates	Peroxy radicals (RO ₂), Pinonic acid.[1][6]	Nitrooxy peroxy radicals (nRO ₂), Criegee intermediates.[5]
Driving Factor	Sunlight (photochemistry).[7]	Absence of sunlight; presence of NO ₂ and O ₃ .[3][8]
SOA Yields	Yields from α -pinene ozonolysis (which can also occur in daytime) are reported in the range of 0.3% to 3%. [1]	The nRO ₂ + nRO ₂ pathway from α -pinene + NO ₃ has a high SOA mass yield of 65(±9)%. [5]
Environmental Conditions	Higher temperatures can increase precursor (α -pinene) emissions.[9][10]	Lower temperatures favor condensation onto atmospheric particles.[4]

Signaling Pathways and Logical Relationships

Daytime Formation Pathway (OH-Initiated)

During the day, the high concentration of photochemically generated OH radicals drives the oxidation of α -pinene. The process begins with the OH radical attacking the C=C double bond of the α -pinene molecule. This leads to the formation of various oxygenated products, including

pinonic acid, a key intermediate.^[1] Pinonic acid can then undergo further gas-phase oxidation by OH radicals to yield **pinic acid**.^{[1][6]}

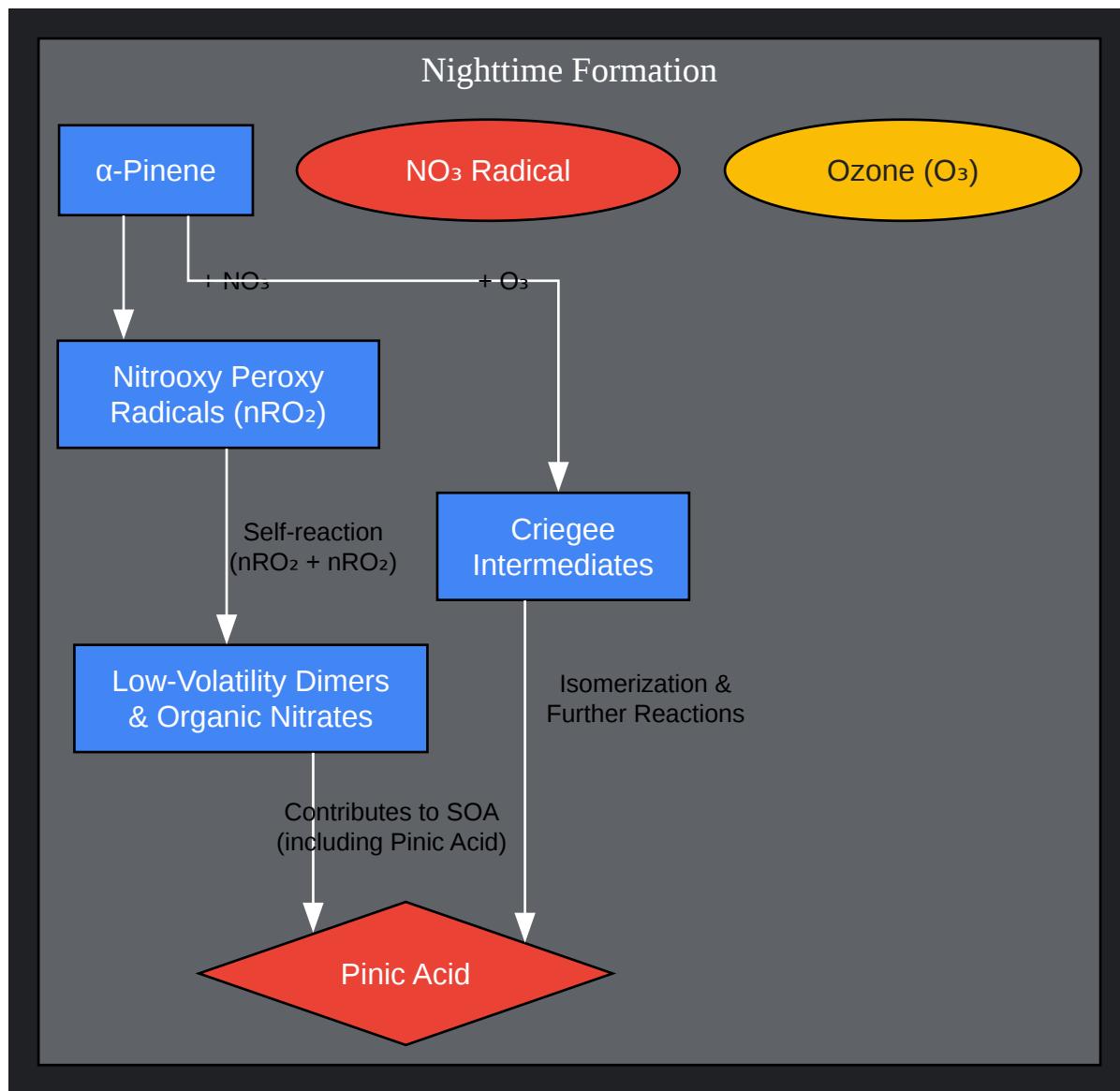


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Caption: OH-radical initiated daytime formation of **pinic acid** from α -pinene.

Nighttime Formation Pathways (NO₃ and O₃ Initiated)

In the absence of sunlight, NO₃ becomes a crucial oxidant for monoterpenes.^[8] It is formed from the reaction of ozone (O₃) and nitrogen dioxide (NO₂). The reaction of α -pinene with NO₃ proceeds via the addition of the radical to the double bond, forming a nitrooxy alkyl radical, which is rapidly converted to a nitrooxy peroxy radical (nRO₂).^[5] These nRO₂ radicals can then self-react or cross-react, leading to low-volatility products like **pinic acid** that form SOA.^[5] Simultaneously, ozonolysis of α -pinene also occurs, breaking the double bond and forming intermediates that eventually lead to pinic and pinonic acids.^{[1][11]}



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Caption: NO_3 -radical and O_3 initiated nighttime formation of **pinic acid**.

Experimental Protocols

The investigation of **pinic acid** formation pathways is predominantly conducted in atmospheric simulation chambers, often referred to as smog chambers. These controlled environments allow researchers to replicate atmospheric conditions and study specific chemical reactions.

1. Chamber Setup and Preparation:

- Chamber: Experiments are typically performed in large-volume (several m³) Teflon bags or a stainless steel vessel to minimize wall effects. The chamber is cleaned ("flushed") with purified air and zero air for several hours before each experiment to remove any residual particles and reactive gases.
- Seed Aerosol: To provide a surface for condensation of low-volatility products, a neutral seed aerosol (e.g., ammonium sulfate) is often introduced and its concentration stabilized before the experiment begins.

2. Reactant Injection and Oxidant Generation:

- Precursors: A known quantity of liquid α -pinene is injected into a heated glass bulb and flushed into the chamber with zero air, allowing it to volatilize and mix.
- Daytime (OH) Simulation: OH radicals are typically generated by the photolysis of a precursor like hydrogen peroxide (H₂O₂) or nitrous acid (HONO) using UV blacklights that simulate the solar spectrum.[6][7]
- Nighttime (NO₃/O₃) Simulation: For nighttime experiments, conducted in the dark, ozone is first introduced into the chamber. NO₃ radicals are then generated in situ by introducing NO₂, which reacts with the O₃.[5][12] Alternatively, dinitrogen pentoxide (N₂O₅), which is in thermal equilibrium with NO₂ and NO₃, can be injected.[12]

3. Instrumentation and Analysis:

- Gas-Phase Analysis: The concentrations of α -pinene and key gas-phase products are monitored using techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Particle-Phase Analysis: The chemical composition of the formed SOA, including **pinic acid**, is analyzed by collecting particles on filters for subsequent offline analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Real-time analysis can be performed using an Aerosol Mass Spectrometer (AMS).
- Aerosol Physical Properties: A Scanning Mobility Particle Sizer (SMPS) is used to measure the particle number concentration and size distribution, from which the total aerosol volume and mass concentration are calculated.

This dual-pathway formation highlights the complex interplay of atmospheric variables in determining the concentration and impact of secondary organic aerosols. While daytime photochemical processes initiate **pinic acid** formation, nighttime chemistry, coupled with favorable meteorological conditions, plays a crucial role in its accumulation in the atmosphere.

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